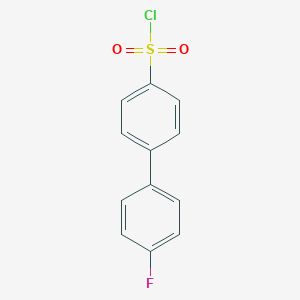

4'-Fluorobiphenyl-4-sulfonyl chloride

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-7-3-10(4-8-12)9-1-5-11(14)6-2-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDMHDJTWVMBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383375 | |

| Record name | 4'-Fluorobiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116748-66-4 | |

| Record name | 4'-Fluorobiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-FLUOROBIPHENYL-4-SULFONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Fluorobiphenyl-4-sulfonyl chloride (CAS: 116748-66-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluorobiphenyl-4-sulfonyl chloride is a versatile bifunctional organic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structure, featuring a fluorinated biphenyl backbone and a reactive sulfonyl chloride moiety, makes it a valuable building block for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4'-Fluorobiphenyl-4-sulfonyl chloride, with a particular focus on its utility in drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate its use in research settings.

Physicochemical Properties

4'-Fluorobiphenyl-4-sulfonyl chloride is a white to off-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 116748-66-4 | [2] |

| Molecular Formula | C₁₂H₈ClFO₂S | [2] |

| Molecular Weight | 270.71 g/mol | [2] |

| Melting Point | 80-85 °C | [2] |

| Appearance | White to off-white solid/powder | [1] |

| Purity | ≥95% - 98% (by NMR) | [1][2] |

| XLogP3 | 3.7 | [3] |

| Topological Polar Surface Area | 42.5 Ų | [3] |

| Heavy Atom Count | 17 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Flash Point | 179.3 °C | [3] |

| Vapor Pressure | 2E-05 mmHg at 25°C | [3] |

| Refractive Index | 1.581 | [3] |

Synthesis and Purification

General Experimental Protocol: Chlorosulfonation of 4-Fluorobiphenyl

Materials:

-

4-Fluorobiphenyl

-

Chlorosulfonic acid (ClSO₃H)

-

Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Crushed ice

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorobiphenyl in an anhydrous solvent (e.g., chloroform) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5 °C to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete sulfonation.

-

Carefully pour the reaction mixture onto crushed ice with stirring to quench the excess chlorosulfonic acid.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the final product.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for 4'-Fluorobiphenyl-4-sulfonyl chloride.

Reactivity and Applications in Organic Synthesis

The reactivity of 4'-Fluorobiphenyl-4-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent reagent for nucleophilic substitution reactions, particularly with amines to form stable sulfonamide linkages.

Synthesis of Sulfonamides

The most common application of 4'-Fluorobiphenyl-4-sulfonyl chloride is in the synthesis of N-substituted sulfonamides. This reaction is fundamental in medicinal chemistry for the construction of compounds with potential biological activity.

General Experimental Protocol: Synthesis of N-Aryl Sulfonamides

Materials:

-

4'-Fluorobiphenyl-4-sulfonyl chloride

-

Primary or secondary amine (e.g., aniline or a substituted derivative)

-

Base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

Dissolve the amine in an anhydrous aprotic solvent in a round-bottom flask.

-

Add the base (1.1 to 1.5 equivalents) to the solution and stir for a few minutes at room temperature.

-

Slowly add a solution of 4'-Fluorobiphenyl-4-sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by column chromatography or recrystallization.

Reaction Scheme Visualization:

Caption: General reaction for sulfonamide synthesis.

Applications in Drug Discovery and Development

The 4'-fluorobiphenyl-4-sulfonyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into molecules can enhance biological activity and improve pharmacokinetic properties. Derivatives of this compound have shown promise in various therapeutic areas.

Anticancer Activity

Biphenyl sulfonamide derivatives are a known class of anticancer agents that can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[4] The mechanism of action often involves the modulation of key signaling pathways.

Apoptosis Induction Pathway: Biphenyl sulfonamides can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] In the intrinsic pathway, they can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.[4] This process is regulated by the Bcl-2 family of proteins. The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface.

Caption: Apoptosis induction by biphenyl sulfonamides.

Cell Cycle Arrest: Some biphenyl sulfonamides have been shown to arrest the cell cycle at the G2/M phase by downregulating the expression of proteins like Cyclin B1 and CDK1, which are essential for mitotic entry.[4]

Caption: G2/M cell cycle arrest mechanism.

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents. The primary mechanism of action for many sulfonamide drugs is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria.[4] Folate is a vital precursor for the synthesis of nucleic acids and certain amino acids.

Folate Biosynthesis Inhibition Pathway:

Caption: Inhibition of bacterial folate synthesis.

Analytical Characterization

The identity and purity of 4'-Fluorobiphenyl-4-sulfonyl chloride and its derivatives are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons in the molecule.

-

¹³C NMR: Reveals the carbon skeleton of the compound.

-

¹⁹F NMR: Is particularly useful for confirming the presence and environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the S=O stretching of the sulfonyl group are expected around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. A molecular ion peak ([M+H]⁺) would be expected around m/z 271.07.[5]

Safety and Handling

4'-Fluorobiphenyl-4-sulfonyl chloride is classified as a corrosive substance.[6] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Store the compound in a cool, dry place, typically between 2-8 °C, to prevent decomposition.[5]

Conclusion

4'-Fluorobiphenyl-4-sulfonyl chloride is a valuable and versatile reagent for chemical synthesis, particularly in the field of drug discovery. Its ability to readily form sulfonamide linkages allows for the creation of a wide array of compounds with potential therapeutic applications, including anticancer and antimicrobial activities. This technical guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to expand its importance in the development of new therapeutic agents.

References

An In-depth Technical Guide to 4'-Fluorobiphenyl-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluorobiphenyl-4-sulfonyl chloride is a valuable and versatile bifunctional reagent in modern organic synthesis. Its unique structure, featuring a fluorinated biphenyl backbone and a reactive sulfonyl chloride group, makes it a key building block in the development of novel pharmaceutical and agrochemical agents. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the resulting molecules, including metabolic stability, binding affinity, and lipophilicity. The sulfonyl chloride moiety serves as a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form stable sulfonamide linkages. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of 4'-Fluorobiphenyl-4-sulfonyl chloride.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4'-Fluorobiphenyl-4-sulfonyl chloride is essential for its safe handling, storage, and effective use in chemical reactions. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈ClFO₂S | [1] |

| Molecular Weight | 270.71 g/mol | [1] |

| CAS Number | 116748-66-4 | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 80-85 °C | [2] |

| Boiling Point | 372.9 °C at 760 mmHg | [1] |

| Solubility | Soluble in many organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | [3] |

| InChI | InChI=1S/C12H8ClFO2S/c13-17(15,16)12-7-3-10(4-8-12)9-1-5-11(14)6-2-9/h1-8H | |

| SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)F |

Synthesis and Purification

The most common method for the synthesis of 4'-Fluorobiphenyl-4-sulfonyl chloride is the electrophilic chlorosulfonation of 4-fluorobiphenyl.

Experimental Protocol: Synthesis by Chlorosulfonation

This protocol is a general representation based on established methods for the chlorosulfonation of aromatic compounds.[4]

Materials:

-

4-Fluorobiphenyl

-

Chlorosulfonic acid (ClSO₃H)

-

Anhydrous chloroform (or dichloromethane)

-

Crushed ice

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a fume hood, dissolve 4-fluorobiphenyl in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (typically 2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C to control the exothermic reaction and minimize side-product formation.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete sulfonation.

-

Carefully pour the reaction mixture onto crushed ice with stirring to quench the excess chlorosulfonic acid.

-

Separate the organic layer and extract the aqueous layer with chloroform.

-

Combine the organic extracts and wash them with cold water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4'-Fluorobiphenyl-4-sulfonyl chloride.

Experimental Protocol: Purification by Recrystallization

Purification of the crude product is typically achieved by recrystallization. The choice of solvent is critical for obtaining high-purity crystals.

Procedure:

-

Dissolve the crude 4'-Fluorobiphenyl-4-sulfonyl chloride in a minimum amount of a hot solvent. A mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes or heptane) is often effective.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.

Reactivity and Applications

The primary utility of 4'-Fluorobiphenyl-4-sulfonyl chloride lies in its ability to act as an electrophile in nucleophilic substitution reactions.

Sulfonamide Formation

The most significant application is the reaction with primary or secondary amines to form sulfonamides, a common motif in many biologically active compounds.[5][6]

General Experimental Protocol:

-

Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) in a round-bottom flask under an inert atmosphere.

-

Add a base (e.g., triethylamine or pyridine, typically 1.5-2 equivalents) to the solution.

-

Slowly add a solution of 4'-Fluorobiphenyl-4-sulfonyl chloride (1 equivalent) in the same solvent.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up the reaction by washing with aqueous acid, base, and brine, followed by drying and solvent evaporation.

-

Purify the resulting sulfonamide by column chromatography or recrystallization.

The fluorine atom on the biphenyl ring enhances the electrophilicity of the sulfonyl chloride group through its electron-withdrawing inductive effect, potentially accelerating the rate of nucleophilic substitution compared to its non-fluorinated analog.[4]

Analytical Characterization

The identity and purity of 4'-Fluorobiphenyl-4-sulfonyl chloride are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the eight protons of the biphenyl system. The protons on the ring bearing the sulfonyl chloride group will be deshielded compared to those on the fluorophenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon attached to the sulfonyl chloride group will also be significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. The expected molecular ion peak ([M]⁺) would be at m/z 270, with an isotopic peak at m/z 272 due to the presence of the ³⁷Cl isotope. While a detailed fragmentation pattern is not publicly available, common fragmentation pathways for sulfonyl chlorides involve the loss of SO₂ and the cleavage of the C-S and S-Cl bonds.

Safety and Handling

4'-Fluorobiphenyl-4-sulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage. It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

4'-Fluorobiphenyl-4-sulfonyl chloride is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties and predictable reactivity make it a reliable tool for the introduction of the 4'-fluorobiphenylsulfonyl moiety into a diverse range of molecules. This guide provides the essential technical information for researchers to safely and effectively utilize this important chemical building block in their synthetic endeavors.

References

- 1. echemi.com [echemi.com]

- 2. 4 -Fluorobiphenyl-4-sulfonyl chloride 95 116748-66-4 [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4'-Fluorobiphenyl-4-sulfonyl chloride | Sulfonylation Reagent [benchchem.com]

- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]

4'-Fluorobiphenyl-4-sulfonyl chloride molecular structure and weight

An In-depth Technical Guide to 4'-Fluorobiphenyl-4-sulfonyl chloride

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of the molecular structure and properties of 4'-Fluorobiphenyl-4-sulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Molecular Properties and Structure

4'-Fluorobiphenyl-4-sulfonyl chloride is a versatile compound valued for its reactivity, which is enhanced by the presence of a fluorine atom and a sulfonyl chloride functional group.[1] This structure makes it an excellent electrophile for nucleophilic substitution reactions, facilitating the creation of complex molecules.[1]

Quantitative Molecular Data

The fundamental properties of 4'-Fluorobiphenyl-4-sulfonyl chloride are summarized in the table below, providing a clear reference for laboratory and research applications.

| Property | Value |

| Molecular Formula | C12H8ClFO2S[1][2][3][4][5] |

| Molecular Weight | 270.71 g/mol [1][2][3][4][5][6] |

| CAS Number | 116748-66-4[1][3][4][5][6] |

| Appearance | White powder[1] |

| Melting Point | 80-85 °C[4] |

| Boiling Point | 372.9°C at 760 mmHg[7] |

| Flash Point | 179.3°C[7] |

| InChI Key | CIDMHDJTWVMBIF-UHFFFAOYSA-N[2][4] |

| SMILES String | Fc1ccc(cc1)-c2ccc(cc2)S(Cl)(=O)=O[4] |

Molecular Structure Visualization

The two-dimensional structure of 4'-Fluorobiphenyl-4-sulfonyl chloride is depicted in the following diagram, illustrating the connectivity of the atoms.

Applications in Research and Development

4'-Fluorobiphenyl-4-sulfonyl chloride serves as a crucial building block in various scientific fields.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals, including anti-cancer agents.[1]

-

Organic Synthesis: The compound is utilized in the preparation of sulfonamides, which are important in the production of dyes and agrochemicals.[1]

-

Material Science: It finds application in creating advanced materials like polymers and coatings, where it can enhance properties such as thermal stability and chemical resistance.[1]

Due to its versatile reactivity and the functional groups it can introduce, this compound is a valuable tool for chemists and material scientists aiming to develop novel and effective products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4'-Fluorobiphenyl-4-sulfonyl chloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. 4 -Fluorobiphenyl-4-sulfonyl chloride 95 116748-66-4 [sigmaaldrich.com]

- 5. 4 -Fluorobiphenyl-4-sulfonyl chloride 95 116748-66-4 [sigmaaldrich.com]

- 6. 4′- 氟联苯-4-磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4'-Fluorobiphenyl-4-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-Fluorobiphenyl-4-sulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details the experimental protocol for its preparation via chlorosulfonation of 4-fluorobiphenyl and outlines the analytical techniques used to confirm its structure and purity.

Introduction

4'-Fluorobiphenyl-4-sulfonyl chloride (C₁₂H₈ClFO₂S) is a versatile chemical building block utilized in organic synthesis.[1] Its bifunctional nature, possessing a reactive sulfonyl chloride group and a fluorinated biphenyl core, makes it a valuable reagent for introducing the 4'-fluorobiphenyl-4-sulfonyl moiety into target molecules. This structural motif is of significant interest in medicinal chemistry due to the favorable pharmacological properties often imparted by the fluorine atom and the biphenyl scaffold. The sulfonyl chloride functional group readily reacts with nucleophiles such as amines to form sulfonamides, a common functional group in many biologically active compounds.[1]

Synthesis of 4'-Fluorobiphenyl-4-sulfonyl Chloride

The synthesis of 4'-Fluorobiphenyl-4-sulfonyl chloride is typically achieved through the electrophilic aromatic substitution reaction of 4-fluorobiphenyl with chlorosulfonic acid. This method, known as chlorosulfonation, directly introduces the sulfonyl chloride group onto the biphenyl backbone.

Experimental Protocol: Chlorosulfonation of 4-Fluorobiphenyl

This protocol is based on established methods for the chlorosulfonation of aromatic compounds.

Materials and Reagents:

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Purity |

| 4-Fluorobiphenyl | C₁₂H₉F | 172.20 | >98% |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | >99% |

| Chloroform (anhydrous) | CHCl₃ | 119.38 | >99% |

| Ice (crushed) | H₂O | 18.02 | N/A |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | >99% |

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-fluorobiphenyl in anhydrous chloroform.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition to control the exothermic reaction.

-

Reaction: After the complete addition of chlorosulfonic acid, allow the reaction mixture to warm to room temperature and stir for an additional 45-60 minutes to ensure the completion of the sulfonation.

-

Quenching: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a separate beaker with vigorous stirring. This step should be performed in a well-ventilated fume hood as it generates HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with chloroform (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the chloroform under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield pure 4'-Fluorobiphenyl-4-sulfonyl chloride as a solid.

Characterization of 4'-Fluorobiphenyl-4-sulfonyl Chloride

The identity and purity of the synthesized 4'-Fluorobiphenyl-4-sulfonyl chloride are confirmed using a combination of spectroscopic and physical methods.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈ClFO₂S | [2] |

| Molecular Weight | 270.71 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 80-85 °C | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4'-Fluorobiphenyl-4-sulfonyl chloride, both ¹H and ¹³C NMR spectra are essential for confirming the arrangement of protons and carbon atoms in the molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically between 7.0 and 8.2 ppm) corresponding to the eight aromatic protons on the two phenyl rings. The coupling patterns will be influenced by the fluorine and sulfonyl chloride substituents.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the twelve carbon atoms of the biphenyl core. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and sulfonyl chloride groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of 4'-Fluorobiphenyl-4-sulfonyl chloride is expected to show characteristic absorption bands for the sulfonyl chloride group (S=O stretching) and the C-F bond, in addition to the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4'-Fluorobiphenyl-4-sulfonyl chloride, the mass spectrum would show the molecular ion peak (M⁺) and other fragment ions corresponding to the loss of chlorine, SO₂, and other fragments.

Applications in Drug Development and Research

4'-Fluorobiphenyl-4-sulfonyl chloride serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] The incorporation of the 4'-fluorobiphenyl-4-sulfonyl moiety can influence a compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 4'-Fluorobiphenyl-4-sulfonyl chloride. The provided experimental protocol for its synthesis via chlorosulfonation of 4-fluorobiphenyl offers a practical approach for its preparation in a laboratory setting. The outlined characterization techniques are essential for verifying the structure and purity of the final product, ensuring its suitability for further applications in research and drug development. The versatility of this compound as a synthetic intermediate underscores its importance in the field of medicinal chemistry.

References

4'-Fluorobiphenyl-4-sulfonyl Chloride: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling procedures for 4'-Fluorobiphenyl-4-sulfonyl chloride (CAS No. 116748-66-4). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound.

Hazard Identification and Classification

4'-Fluorobiphenyl-4-sulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage. Below is a summary of its GHS classification.

Table 1: GHS Classification

| Classification | Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |

| Signal Word | Danger | |

| Pictogram | GHS05 (Corrosion) |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and for designing experimental protocols.

Table 2: Physical and Chemical Properties of 4'-Fluorobiphenyl-4-sulfonyl chloride

| Property | Value | Source |

| Molecular Formula | C12H8ClFO2S | [1][2] |

| Molecular Weight | 270.71 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [3] |

| Melting Point | 80-85 °C | [3] |

| Boiling Point | 372.9 °C at 760 mmHg | [4] |

| Flash Point | 179.3 °C | [4] |

| Density | 1.384 g/cm³ | [4] |

| Vapor Pressure | 2.00E-05 mmHg at 25°C | [4] |

| Purity | ≥95% | [2] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Table 3: Handling and Storage Guidelines

| Guideline | Description |

| Handling | - Handle in a well-ventilated place.[5]- Wear suitable protective clothing, including gloves and eye/face protection.[5]- Avoid contact with skin and eyes.[5]- Avoid formation of dust and aerosols.[5]- Use non-sparking tools.[4]- Prevent fire caused by electrostatic discharge. |

| Storage | - Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]- Store locked up.- Store away from incompatible materials.[5]- Recommended storage under an argon atmosphere at room temperature.[1][2] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling 4'-Fluorobiphenyl-4-sulfonyl chloride.

Recommended PPE:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

Hand Protection: Wear chemical impermeable gloves.

First-Aid Measures

In case of exposure, immediate medical attention is required. The following are first-aid measures to be taken.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols and Workflows

Detailed experimental protocols for toxicological or hazard testing of 4'-Fluorobiphenyl-4-sulfonyl chloride are not publicly available. However, a general workflow for chemical safety assessment and handling is presented below.

References

An In-depth Technical Guide on the Solubility of 4'-Fluorobiphenyl-4-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Fluorobiphenyl-4-sulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to its reactive sulfonyl chloride group, understanding its solubility is crucial for reaction kinetics, purification, and formulation development.

Quantitative Solubility Data

Currently, specific quantitative solubility data for 4'-Fluorobiphenyl-4-sulfonyl chloride in various organic solvents is not extensively reported in publicly available literature. Qualitative assessments indicate that it is generally soluble in common aprotic organic solvents and has low solubility in water. To facilitate further research and process development, a standardized experimental protocol for determining its solubility is provided below.

Table 1: Quantitative Solubility of 4'-Fluorobiphenyl-4-sulfonyl chloride in Common Organic Solvents at 25°C

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) |

| Dichloromethane (DCM) | 84.93 | 1.326 | 9.08 | Data not available |

| Ethyl acetate (EtOAc) | 88.11 | 0.902 | 6.02 | Data not available |

| Acetone | 58.08 | 0.791 | 20.7 | Data not available |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 7.5 | Data not available |

| Acetonitrile (ACN) | 41.05 | 0.786 | 37.5 | Data not available |

| Toluene | 92.14 | 0.867 | 2.38 | Data not available |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 38.3 | Data not available |

| Water | 18.02 | 0.998 | 80.1 | Low/Insoluble |

Note: The reactivity of the sulfonyl chloride group with protic solvents (e.g., alcohols, water) should be considered, as this can lead to solvolysis rather than simple dissolution.

Experimental Protocols

The following protocols outline the recommended procedures for the qualitative and quantitative determination of the solubility of 4'-Fluorobiphenyl-4-sulfonyl chloride.

Qualitative Solubility Determination (Rapid Assessment)

This method provides a quick, preliminary assessment of solubility in various solvents.

Materials:

-

4'-Fluorobiphenyl-4-sulfonyl chloride

-

Anhydrous organic solvents of interest

-

Small, dry test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of 4'-Fluorobiphenyl-4-sulfonyl chloride to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as "soluble" (clear solution), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution).

Quantitative Solubility Determination (Gravimetric "Shake-Flask" Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[1]

Materials:

-

4'-Fluorobiphenyl-4-sulfonyl chloride

-

Anhydrous organic solvent of interest

-

Sealable glass vials or flasks

-

Thermostatically controlled shaker or orbital incubator

-

Analytical balance (4-decimal place)

-

Syringe and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Pre-weighed, dry evaporating dishes or vials

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4'-Fluorobiphenyl-4-sulfonyl chloride to a known volume of the selected organic solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.[1]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[1]

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the filtered solution. This can be done under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 4'-Fluorobiphenyl-4-sulfonyl chloride by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as g/100 mL or mg/mL.

-

Visualizations

Experimental Workflow for Quantitative Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of 4'-Fluorobiphenyl-4-sulfonyl chloride.

Caption: Workflow for Quantitative Solubility Determination.

References

Spectroscopic and Synthetic Profile of 4'-Fluorobiphenyl-4-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 4'-Fluorobiphenyl-4-sulfonyl chloride (CAS No. 116748-66-4). Due to the absence of publicly available, experimentally verified spectroscopic data for this specific compound, this guide utilizes predictive methodologies based on established principles of spectroscopy and data from structurally analogous compounds. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, offering insights into the structural elucidation and synthesis of this important chemical intermediate. All presented data should be considered theoretical and requires experimental verification.

Introduction

4'-Fluorobiphenyl-4-sulfonyl chloride is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure incorporates a 4-fluorobiphenyl moiety, which is a common scaffold in drug discovery, and a reactive sulfonyl chloride group, which allows for the straightforward introduction of the fluorobiphenylsulfonyl group into various molecular frameworks, most notably through the formation of sulfonamides. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds. This guide presents the predicted spectroscopic data for 4'-Fluorobiphenyl-4-sulfonyl chloride to aid in its identification and characterization, alongside a plausible, detailed experimental protocol for its synthesis.

Predicted Spectroscopic Data

The following spectroscopic data has been predicted based on the analysis of structurally related compounds and established principles of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 4'-Fluorobiphenyl-4-sulfonyl chloride (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 8.05 | d | 8.5 | 2 | H-2, H-6 |

| 7.85 | d | 8.5 | 2 | H-3, H-5 |

| 7.65 | dd | 8.7, 5.3 | 2 | H-2', H-6' |

| 7.20 | t | 8.7 | 2 | H-3', H-5' |

Table 2: Predicted ¹³C NMR Data for 4'-Fluorobiphenyl-4-sulfonyl chloride (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| 163.5 (d, ¹JCF ≈ 250 Hz) | C-4' |

| 148.2 | C-4 |

| 143.5 | C-1 |

| 135.0 (d, ⁴JCF ≈ 3 Hz) | C-1' |

| 129.5 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |

| 129.0 | C-3, C-5 |

| 128.0 | C-2, C-6 |

| 116.5 (d, ²JCF ≈ 22 Hz) | C-3', C-5' |

Table 3: Predicted ¹⁹F NMR Data for 4'-Fluorobiphenyl-4-sulfonyl chloride (Solvent: CDCl₃, Reference: CFCl₃ at 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| -112 to -115 | Ar-F |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for 4'-Fluorobiphenyl-4-sulfonyl chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600, 1485, 1400 | Medium to Strong | Aromatic C=C stretching |

| 1380 - 1365 | Strong | SO₂ asymmetric stretching |

| 1230 - 1210 | Medium | C-F stretching |

| 1190 - 1170 | Strong | SO₂ symmetric stretching |

| 840 | Strong | para-disubstituted C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation for 4'-Fluorobiphenyl-4-sulfonyl chloride (Ionization Mode: Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 270/272 | [M]⁺ | Molecular ion peak, with a ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes. |

| 235 | [M - Cl]⁺ | Loss of chlorine radical. |

| 206 | [M - SO₂]⁺ | Loss of sulfur dioxide. |

| 171 | [C₁₂H₈F]⁺ | Loss of SO₂Cl radical. |

| 170 | [C₁₂H₇F]⁺ | Further fragmentation. |

| 99/101 | [SO₂Cl]⁺ | Sulfonyl chloride cation. |

Experimental Protocols

Synthesis of 4'-Fluorobiphenyl-4-sulfonyl chloride

A plausible synthetic route to 4'-Fluorobiphenyl-4-sulfonyl chloride is the direct chlorosulfonation of 4-fluorobiphenyl.

Caption: Proposed synthesis workflow for 4'-Fluorobiphenyl-4-sulfonyl chloride.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-fluorobiphenyl (1.0 eq). Cool the flask to 0 °C in an ice bath.

-

Chlorosulfonation: Slowly add chlorosulfonic acid (4.0 eq) dropwise to the stirred starting material over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Transfer the resulting slurry to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford 4'-Fluorobiphenyl-4-sulfonyl chloride as a white to off-white solid.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

IR Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The spectrum can be obtained using a KBr pellet of the solid sample or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a GC-MS system.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the instrument.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of 4'-Fluorobiphenyl-4-sulfonyl chloride. The tabulated NMR, IR, and MS data, along with the comprehensive experimental protocols, are designed to assist researchers in the synthesis, identification, and utilization of this versatile chemical building block. It is imperative that the predicted data presented herein is confirmed through experimental verification.

purity and assay of commercial 4'-Fluorobiphenyl-4-sulfonyl chloride

An In-depth Technical Guide to the Purity and Assay of Commercial 4'-Fluorobiphenyl-4-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluorobiphenyl-4-sulfonyl chloride is a critical bifunctional reagent extensively utilized in pharmaceutical and agrochemical research and development. Its structure, featuring a stable fluorobiphenyl core and a reactive sulfonyl chloride moiety, makes it an essential building block for the synthesis of a wide array of complex molecules, particularly sulfonamides. The purity and accurate assay of this reagent are paramount, as impurities can lead to unforeseen side reactions, reduced yields, and the introduction of undesirable substances into drug candidates.

This technical guide provides a comprehensive overview of the analytical methodologies used to assess the quality of commercial 4'-Fluorobiphenyl-4-sulfonyl chloride. It details experimental protocols for identification, assay, and impurity profiling, and discusses the likely process-related and degradation impurities.

Physicochemical Properties and Commercial Specifications

A summary of the key physicochemical properties is presented in Table 1. Commercial batches of 4'-Fluorobiphenyl-4-sulfonyl chloride are typically supplied with a purity of 95% or higher.

Table 1: Physicochemical Properties of 4'-Fluorobiphenyl-4-sulfonyl chloride

| Property | Value |

| Synonyms | 4-(4-Fluorophenyl)benzenesulfonyl chloride |

| CAS Number | 116748-66-4 |

| Molecular Formula | C₁₂H₈ClFO₂S |

| Molecular Weight | 270.71 g/mol [1][2][3] |

| Appearance | White to off-white solid/powder[4] |

| Melting Point | 80-85 °C[1][2] |

| Purity (Typical) | ≥95% - ≥98%[1][4][5] |

Synthesis and Potential Impurities

Understanding the synthetic route is crucial for predicting potential impurities. 4'-Fluorobiphenyl-4-sulfonyl chloride is typically synthesized via the electrophilic chlorosulfonation of 4-fluorobiphenyl using an excess of chlorosulfonic acid.[6]

Common Impurities:

-

4-Fluorobiphenyl (Starting Material): Results from an incomplete reaction.

-

4'-Fluorobiphenyl-4-sulfonic acid: The primary degradation product, formed by the hydrolysis of the sulfonyl chloride group upon exposure to moisture.

-

Bis(4'-(4-fluorobiphenyl))sulfone: A common byproduct in sulfonation reactions, formed by the reaction of the starting material with the sulfonyl chloride product.

Analytical Workflow and Methodologies

A systematic approach is required for the complete quality assessment of 4'-Fluorobiphenyl-4-sulfonyl chloride. The general workflow involves identification, purity determination by various techniques, and specific impurity profiling.

Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and can also be used for quantitative analysis (qNMR).

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Cap the tube and agitate gently until the sample is fully dissolved.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

¹H NMR: Expect complex multiplets in the aromatic region (approx. 7.0-8.2 ppm) corresponding to the eight aromatic protons.

-

¹³C NMR: Expect multiple signals in the aromatic region (approx. 115-165 ppm).

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, which can be useful for identifying fluorine-containing impurities.

-

Assay and Purity Determination

Titrimetry

Titration offers a cost-effective and accurate method for determining the total sulfonyl chloride content. This protocol is based on the reaction with a nucleophile followed by back-titration.

Experimental Protocol:

-

Reagents: Standardized sodium hydroxide solution (e.g., 0.1 N), known excess of a nucleophile like benzylamine or pyridine in a suitable solvent, and an appropriate indicator (e.g., phenolphthalein).

-

Sample Preparation: Accurately weigh approximately 200-300 mg of the sulfonyl chloride into an Erlenmeyer flask.

-

Reaction: Add a precise volume of the nucleophile solution in excess. Allow the reaction to proceed for a defined period (e.g., 15-30 minutes) to ensure complete conversion of the sulfonyl chloride. The reaction forms the corresponding sulfonamide and hydrochloric acid.

-

Titration: Add a few drops of indicator and titrate the generated hydrochloric acid and the excess protonated nucleophile with the standardized sodium hydroxide solution until the endpoint is reached.

-

Blank Titration: Perform a blank titration using the same volume of the nucleophile solution without the sample.

-

Calculation: The amount of sulfonyl chloride is calculated based on the difference in the titrant volume between the sample and the blank.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the preferred method for separating the main component from its potential impurities, making it a powerful tool for both purity determination and impurity profiling. As sulfonyl chlorides can be reactive, care must be taken with aqueous mobile phases.

Experimental Protocol (Representative Method):

-

Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve in 10 mL of acetonitrile (or a suitable mixture of acetonitrile and water) to make a 1 mg/mL stock solution. Dilute further with the initial mobile phase composition as needed.

-

Data Analysis: Calculate purity using the area percentage method. The relative retention times will be approximately: 4'-Fluorobiphenyl-4-sulfonic acid (early eluting) < 4'-Fluorobiphenyl-4-sulfonyl chloride < 4-Fluorobiphenyl < Bis(4'-(4-fluorobiphenyl))sulfone (late eluting).

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct GC analysis of sulfonyl chlorides is challenging due to their thermal lability and reactivity. A common approach is to derivatize the sulfonyl chloride to a more stable sulfonamide prior to analysis.

Experimental Protocol:

-

Derivatization:

-

Accurately weigh a known amount of the sample into a vial.

-

Dissolve in an aprotic solvent (e.g., dichloromethane).

-

Add an excess of a derivatizing amine (e.g., diethylamine) and allow the reaction to proceed to completion, forming the stable N,N-diethyl-4'-fluorobiphenyl-4-sulfonamide.

-

-

Sample Preparation: Dilute the reaction mixture to a suitable concentration for GC-MS analysis.

-

Instrumentation: GC-MS system.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

-

Injector Temperature: 250 °C.[5]

-

Oven Temperature Program:

-

Initial: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.[5]

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

-

Data Analysis: Identify the peak for the derivatized product and any peaks corresponding to derivatized impurities. Calculate purity based on relative peak areas.

Summary of Analytical Data

The following table summarizes the expected outcomes and specifications from the described analytical methods.

Table 2: Summary of Analytical Methods and Expected Results

| Method | Parameter Measured | Typical Specification / Expected Result |

| NMR | Structural Confirmation | Spectrum conforms to the structure of 4'-Fluorobiphenyl-4-sulfonyl chloride. |

| Titrimetry | Total Sulfonyl Chloride Content | ≥95.0% |

| RP-HPLC | Purity (Area %) | ≥98.0% (for high-purity grades) |

| 4-Fluorobiphenyl | ≤0.5% | |

| 4'-Fluorobiphenyl-4-sulfonic acid | ≤1.0% | |

| GC-MS | Purity (Area % after derivatization) | Provides orthogonal purity assessment and impurity identification. |

Conclusion

The quality control of 4'-Fluorobiphenyl-4-sulfonyl chloride requires a multi-faceted analytical approach. While NMR provides definitive structural confirmation, chromatographic methods like RP-HPLC are indispensable for accurately separating and quantifying the main component and its process-related and degradation impurities. Titrimetry remains a reliable and straightforward method for assaying the total sulfonyl chloride content. For researchers and drug development professionals, employing these detailed methodologies is essential to ensure the integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. api.pageplace.de [api.pageplace.de]

- 3. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 4. 4'-Fluorobiphenyl-4-sulfonyl chloride | Sulfonylation Reagent [benchchem.com]

- 5. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. globalspec.com [globalspec.com]

In-Depth Technical Guide: Stability and Storage of 4'-Fluorobiphenyl-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4'-Fluorobiphenyl-4-sulfonyl chloride. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document combines information from safety data sheets, general knowledge of aryl sulfonyl chloride chemistry, and established protocols for stability testing.

Core Concepts: Chemical Stability and Storage

4'-Fluorobiphenyl-4-sulfonyl chloride is a reactive chemical intermediate, primarily used in organic synthesis. Its stability is influenced by several factors, most notably moisture, temperature, and light. Proper storage and handling are crucial to maintain its integrity and ensure reproducible results in research and development.

General Storage Recommendations

To ensure the long-term stability of 4'-Fluorobiphenyl-4-sulfonyl chloride, the following storage conditions are recommended based on information from various chemical suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | Cool, typically 2-8°C | To minimize thermal decomposition and slow down potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon) | To prevent hydrolysis by excluding atmospheric moisture. |

| Container | Tightly sealed, original container | To protect from moisture and atmospheric contaminants. |

| Environment | Dry, well-ventilated area | To prevent accidental contact with water and ensure safe storage. |

| Incompatible Materials | Water, strong oxidizing agents, strong bases, and alcohols | To avoid vigorous or hazardous reactions and degradation of the compound. |

Degradation Pathways

The primary degradation pathway for 4'-Fluorobiphenyl-4-sulfonyl chloride is hydrolysis, a reaction characteristic of sulfonyl chlorides. Other potential degradation routes include thermal decomposition and photodegradation.

Hydrolysis

In the presence of water, 4'-Fluorobiphenyl-4-sulfonyl chloride will hydrolyze to form 4'-Fluorobiphenyl-4-sulfonic acid and hydrochloric acid. This is the most significant degradation pathway and the main reason for the compound's moisture sensitivity. The reaction is typically irreversible.

Caption: Primary hydrolytic degradation pathway of 4'-Fluorobiphenyl-4-sulfonyl chloride.

Thermal Decomposition

At elevated temperatures, aryl sulfonyl chlorides can decompose. While specific data for 4'-Fluorobiphenyl-4-sulfonyl chloride is not available, thermal stress can lead to the cleavage of the C-S or S-Cl bonds, potentially generating various degradation products.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of aromatic compounds. For aryl sulfonyl chlorides, this could involve radical mechanisms leading to a complex mixture of byproducts.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 4'-Fluorobiphenyl-4-sulfonyl chloride, a forced degradation study is recommended. The following protocols are based on general guidelines for stress testing of chemical compounds.

Forced Degradation (Stress Testing) Workflow

Caption: Workflow for a forced degradation study of 4'-Fluorobiphenyl-4-sulfonyl chloride.

Hydrolytic Stability

-

Objective: To determine the rate and extent of degradation in aqueous solutions at different pH values.

-

Protocol:

-

Prepare solutions of 4'-Fluorobiphenyl-4-sulfonyl chloride (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions. A co-solvent such as acetonitrile or THF may be necessary for initial dissolution.

-

Incubate the solutions at a controlled temperature (e.g., room temperature and an elevated temperature like 60°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

Thermal Stability

-

Objective: To evaluate the effect of elevated temperatures on the solid compound and its solutions.

-

Protocol:

-

Solid State: Place a known amount of solid 4'-Fluorobiphenyl-4-sulfonyl chloride in a controlled temperature oven (e.g., 80°C). Analyze samples at various time points.

-

Solution State: Prepare a solution of the compound in a suitable anhydrous organic solvent. Heat the solution at a controlled temperature (e.g., 60°C).

-

Analyze the samples by HPLC.

-

For more detailed information, Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the decomposition temperature and thermal transitions.

-

Photostability

-

Objective: To assess the degradation caused by exposure to light.

-

Protocol:

-

Expose a solution of 4'-Fluorobiphenyl-4-sulfonyl chloride and a solid sample to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Protect a control sample from light.

-

Analyze both the exposed and control samples by HPLC.

-

Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

-

Method Development: An HPLC method should be developed that can separate the parent compound from all potential degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

-

Detection: A photodiode array (PDA) detector is useful for peak purity analysis, while a mass spectrometer (MS) detector is invaluable for the identification of degradation products.

Summary of Stability and Storage Data

| Condition | Stability Profile | Primary Degradation Product | Recommended Handling |

| Moisture/Humidity | Highly unstable. Rapidly hydrolyzes. | 4'-Fluorobiphenyl-4-sulfonic acid | Handle under an inert, dry atmosphere. Use anhydrous solvents and dried glassware. |

| Elevated Temperature | Likely to decompose at high temperatures. Specific data is unavailable. | Undetermined; potentially complex mixture. | Store at recommended cool temperatures (2-8°C). Avoid localized heating. |

| Light Exposure | Potentially unstable under UV/visible light. Specific data is unavailable. | Undetermined. | Store in light-resistant containers. |

Conclusion

The stability of 4'-Fluorobiphenyl-4-sulfonyl chloride is primarily dictated by its sensitivity to moisture, leading to hydrolysis. Adherence to strict anhydrous storage and handling conditions is paramount to preserving its quality. While specific quantitative stability data under various stress conditions are not widely published, the provided experimental protocols offer a robust framework for researchers to determine the stability profile of this compound for their specific applications. The use of a validated stability-indicating HPLC method is essential for accurately monitoring its purity and degradation over time.

Methodological & Application

Application Notes and Protocols for the Use of 4'-Fluorobiphenyl-4-sulfonyl Chloride in Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluorobiphenyl-4-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its rigid biphenyl scaffold, combined with the reactive sulfonyl chloride group and the presence of a fluorine atom, makes it an attractive building block for the synthesis of novel sulfonamide derivatives. Sulfonamides are a prominent class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of the 4'-fluorobiphenyl-4-sulfonyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy and metabolic stability.

These application notes provide detailed protocols for the synthesis of N-substituted-4'-fluorobiphenyl-4-sulfonamides and an overview of their potential application in targeting the BRD4/c-Myc signaling pathway, a critical axis in cancer pathogenesis.

Data Presentation

The following table summarizes representative data for the synthesis of a model N-aryl-4'-fluorobiphenyl-4-sulfonamide. Please note that yields and specific analytical data will vary depending on the nature of the amine used in the synthesis.

| Compound Name | Amine Reactant | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) |

| N-(4-methoxyphenyl)-4'-fluorobiphenyl-4-sulfonamide | p-Anisidine | 85 | 168-170 | 7.8-6.8 (m, 12H, Ar-H), 3.7 (s, 3H, OCH₃), 10.2 (s, 1H, NH) | [M+H]⁺ calculated for C₁₉H₁₆FNO₃S: 370.08, found 370.1 |

Experimental Protocols

General Protocol for the Synthesis of N-substituted-4'-fluorobiphenyl-4-sulfonamides

This protocol describes a general method for the synthesis of sulfonamides via the reaction of 4'-Fluorobiphenyl-4-sulfonyl chloride with a primary or secondary amine in the presence of a base.

Materials:

-

4'-Fluorobiphenyl-4-sulfonyl chloride

-

Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or chloroform

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add anhydrous pyridine or triethylamine (1.2 equivalents) and stir for 10-15 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4'-Fluorobiphenyl-4-sulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-substituted-4'-fluorobiphenyl-4-sulfonamide.

Application in Targeting the BRD4/c-Myc Signaling Pathway

Recent research has highlighted the potential of certain sulfonamide derivatives to act as inhibitors of Bromodomain-containing protein 4 (BRD4).[2][3] BRD4 is an epigenetic reader that plays a crucial role in the transcriptional activation of key oncogenes, most notably c-Myc.[4][5][6] The c-Myc oncoprotein is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many human cancers.

BRD4 binds to acetylated lysine residues on histones, recruiting the transcriptional machinery to the promoters and enhancers of its target genes, including MYC.[4][6] Small molecule inhibitors of BRD4 can displace it from chromatin, leading to the suppression of MYC transcription and subsequent downstream effects, including cell cycle arrest and apoptosis in cancer cells.[2] The 4'-fluorobiphenyl-4-sulfonamide scaffold represents a promising starting point for the design of novel BRD4 inhibitors.

Visualizations

Caption: General workflow for the synthesis of N-substituted-4'-fluorobiphenyl-4-sulfonamides.

Caption: Proposed mechanism of action for 4'-fluorobiphenyl-4-sulfonamide derivatives as BRD4 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Disruption of BRD4 at H3K27Ac-enriched enhancer region correlates with decreased c-Myc expression in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4'-Fluorobiphenyl-4-sulfonyl chloride as a Derivatizing Agent for HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluorobiphenyl-4-sulfonyl chloride is a chemical reagent used in High-Performance Liquid Chromatography (HPLC) to enhance the detection of certain molecules. This process, known as derivatization, chemically modifies analytes to improve their chromatographic behavior and detection sensitivity. This reagent is particularly useful for compounds containing primary and secondary amine or phenolic functional groups, which may lack a strong chromophore or fluorophore for adequate detection by UV-Vis or fluorescence detectors.

The 4'-fluorobiphenyl-4-sulfonyl moiety, once attached to the analyte, provides a strong UV chromophore, significantly enhancing the detection of the derivatized molecule. The derivatization reaction involves the nucleophilic attack of the amine or phenol on the sulfonyl chloride, forming a stable sulfonamide or sulfonate ester, respectively. This application note provides a comprehensive overview of the use of 4'-Fluorobiphenyl-4-sulfonyl chloride as a pre-column derivatizing agent for the HPLC analysis of amines and phenols.

Principle of Derivatization

The derivatization of primary and secondary amines with 4'-Fluorobiphenyl-4-sulfonyl chloride proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide derivative. The reaction is typically carried out under alkaline conditions to neutralize the hydrochloric acid byproduct and to ensure the amine is in its more nucleophilic, deprotonated state.

Similarly, phenols can be derivatized under basic conditions. The phenoxide ion, formed in the presence of a base, acts as a nucleophile and attacks the sulfonyl chloride to form a sulfonate ester.

Applications

While specific applications of 4'-Fluorobiphenyl-4-sulfonyl chloride are not extensively documented in peer-reviewed literature, its structural similarity to other sulfonyl chloride reagents like Dansyl Chloride suggests its utility in the analysis of various compounds, including:

-

Biogenic Amines: Histamine, putrescine, cadaverine, tyramine, and other amino acid metabolites that are important in food quality and physiological processes.

-

Pharmaceuticals: Drugs and their metabolites containing primary or secondary amine functional groups.

-

Phenolic Compounds: Environmental pollutants such as chlorophenols and alkylphenols, as well as natural phenolic compounds.

Data Presentation

The following tables present hypothetical quantitative data for the HPLC analysis of representative amines and phenols after derivatization with 4'-Fluorobiphenyl-4-sulfonyl chloride. This data is intended to serve as a starting point for method development and optimization.

Table 1: Hypothetical HPLC-UV Data for Derivatized Amines

| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |

| Aniline | 12.5 | 5 | 15 |

| Benzylamine | 14.2 | 8 | 25 |

| N-Methylaniline | 15.8 | 10 | 30 |

Table 2: Hypothetical HPLC-UV Data for Derivatized Phenols

| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |

| Phenol | 10.8 | 15 | 50 |

| p-Cresol | 11.9 | 20 | 65 |

| 4-Chlorophenol | 13.1 | 12 | 40 |

Experimental Protocols

Protocol 1: Derivatization of Amines

Materials:

-

4'-Fluorobiphenyl-4-sulfonyl chloride solution (1 mg/mL in acetone or acetonitrile)

-

Analyte standard or sample solution

-

Borate buffer (0.1 M, pH 9.5)

-

Quenching solution (e.g., 1% (v/v) formic acid in water)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Microcentrifuge tubes

-

Heating block or water bath

Procedure:

-

Sample Preparation: Prepare a stock solution of the amine standard in a suitable solvent (e.g., methanol or water). Dilute the stock solution to the desired concentration range with the initial mobile phase.

-

Reaction Mixture: In a microcentrifuge tube, combine:

-

100 µL of the analyte standard or sample solution.

-

200 µL of 0.1 M borate buffer (pH 9.5).

-

-

Derivatization Reaction:

-

Add 200 µL of the 4'-Fluorobiphenyl-4-sulfonyl chloride solution to the mixture.

-

Vortex the tube for 30 seconds.

-

Incubate the mixture at 60°C for 30 minutes in a heating block or water bath.

-

-

Reaction Quenching:

-

After incubation, cool the mixture to room temperature.

-

Add 100 µL of the quenching solution to stop the reaction and consume excess reagent.

-

-

Preparation for HPLC:

-

Add 400 µL of acetonitrile to the reaction mixture.

-

Vortex and then filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

Protocol 2: Derivatization of Phenols

Materials:

-

4'-Fluorobiphenyl-4-sulfonyl chloride solution (1 mg/mL in acetone or acetonitrile)

-

Analyte standard or sample solution

-

Sodium carbonate buffer (0.1 M, pH 10.5)

-